Glimepiride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040675, DTXSID20861130 | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |
| Record name | SID49648856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
261361-60-8, 93479-97-1, 684286-46-2 | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glimepiride [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride, cis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
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| Record name | glimepiride | |
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| Record name | Glimepiride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glimepiride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GLIMEPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | GLIMEPIRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Glimepiride can be synthesized through various methods. One common synthetic route involves the reaction of 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide with 4-(2-(4-(trans-4-methylcyclohexyl)carbamoylsulfamoyl)phenyl)ethylamine under specific reaction conditions . Industrial production methods often involve crystallization from solvents such as dioxan, tetrahydrofuran, dimethoxyethane, diethoxymethane, acetic acid, dimethylsulfoxide, or their mixtures .
Chemical Reactions Analysis
Glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetonitrile, phosphate buffer, and formic acid . Major products formed from these reactions include this compound derivatives that retain the core sulfonylurea structure .
Scientific Research Applications
Glycemic Control in Type 2 Diabetes
Glimepiride is indicated for patients with T2DM who do not achieve adequate glycemic control through diet and exercise alone. Clinical trials have demonstrated its efficacy in reducing fasting plasma glucose (FPG), postprandial glucose (PPG), and hemoglobin A1c (HbA1c) levels:
- A study showed a reduction in FPG by 46 mg/dL and HbA1c by 1.4% compared to placebo .
- In patients receiving this compound, 69% achieved good glycemic control (HbA1c ≤ 7.2%) compared to 32% in the placebo group .
Cardiovascular Outcomes
Recent research indicates that this compound may have cardiovascular benefits:
- A prospective cohort study found that long-term use of this compound was associated with reduced hospitalizations for heart failure and acute myocardial infarction in T2DM patients with congestive heart failure (CHF) .
- The cardiovascular protective effect may be linked to an increase in epoxyeicosatrienoic acid (EET) levels through soluble epoxide hydrolase (sEH) inhibition .
Combination Therapy
This compound can be used as a second-line therapy in combination with metformin or insulin for patients who do not achieve their glycemic targets:
- It is the only sulfonylurea approved for use alongside insulin therapy .
- Studies suggest that this compound can improve metabolic parameters when combined with other antidiabetic agents, enhancing overall treatment efficacy .
Case Study: Efficacy in Insulin Resistance
A study compared the effects of this compound and glibenclamide on insulin resistance (IR):
- Patients treated with this compound showed significant improvements in IR markers and increased adiponectin levels, indicating better metabolic outcomes compared to those on glibenclamide .
Pharmacokinetics and Dosing Regimens
Research has also focused on the pharmacokinetics of this compound:
- A crossover study evaluated once-daily versus twice-daily dosing regimens, revealing differences in serum concentrations and pharmacodynamic effects. The once-daily regimen produced a single peak concentration, while the twice-daily regimen resulted in two peaks .
Summary Table of Clinical Findings
Mechanism of Action
Glimepiride acts as an insulin secretagogue. It stimulates the release of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels, causing depolarization of the beta cells. This leads to an influx of calcium ions, which triggers insulin secretion. Additionally, this compound improves the sensitivity of peripheral tissues to insulin, thereby increasing peripheral glucose uptake and reducing plasma blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Liraglutide (GLP-1 Receptor Agonist)
- Efficacy : In a 16-week randomized trial, liraglutide (1.2 mg/day) demonstrated similar HbA1c reduction (−1.35%) to glimepiride (1–4 mg/day) (−1.29%) in Asian T2DM patients. However, liraglutide reduced body weight (−1.92 kg vs. +0.72 kg) and systolic blood pressure (−3.51 mmHg vs. +0.95 mmHg) more effectively .
- Safety : this compound had higher hypoglycemia risk (4.3% vs. 1.7%), while liraglutide caused transient nausea (19.6% vs. 5.7%) .
Metformin (Biguanide)
- Glycemic Control : A meta-analysis found metformin reduced HbA1c more effectively than this compound (−1.12% vs. −0.89%) in pediatric T2DM, though this compound showed greater weight gain (+2.1 kg vs. −0.8 kg) .
- Mechanism : Unlike this compound’s insulin secretion, metformin suppresses hepatic gluconeogenesis and improves insulin sensitivity .
Thiazolidinediones (Rosiglitazone, Pioglitazone)
- Combination Therapy : Rosiglitazone + this compound achieved HbA1c <7% in 60% of patients, comparable to rosiglitazone + placebo, but with better lipid profile improvements (HDL: +14.3% vs. +3.1%) .
- Speed of Action : this compound + metformin reduced HbA1c faster (80–90 days) than pioglitazone + metformin (140–150 days) .
Other Sulfonylureas (Gliclazide, Glyburide)
- Metabolism : CYP2C9*2 and *3 variants reduce this compound’s intrinsic clearance (CLint) to 55% and 32% of wild-type, respectively, similar to gliclazide (71% and 24%) .
- Efficacy : Once-daily this compound matched twice-daily gliclazide in glycemic control, with lower hypoglycemia risk than glyburide .
- Structural Similarity : this compound and glyburide share hepatotoxic risks due to structural homology (arylsulfonylurea backbone) .
Repaglinide (Meglitinide)
- Cardiovascular Effects : In hypercholesterolemic rabbits, this compound reduced inflammatory markers (hs-CRP: −42%, IL-6: −38%) more effectively than repaglinide, which showed neutral effects on atherosclerosis .
Dapagliflozin (SGLT2 Inhibitor)
- Biomarkers : Both drugs improved HbA1c (−1.4% vs. −1.3%) and HOMA-IR (−2.1 vs. −1.8), but dapagliflozin uniquely lowered NT-proBNP (−14.2 pg/mL), a heart failure marker .
Data Tables
Table 1: Pharmacokinetic Comparison
| Parameter | This compound | Gliclazide | Glyburide |
|---|---|---|---|
| Half-life (h) | 5–8 | 10–12 | 10–16 |
| CYP2C9 CLint | 100%* | 71%* | 85%* |
| Renal Excretion | <1% | 20% | 50% |
*Relative to wild-type CYP2C9 .
Table 2: Clinical Efficacy in HbA1c Reduction
| Drug | Monotherapy (%) | Combination with Metformin (%) |
|---|---|---|
| This compound | −1.5–2.0 | −1.8–2.2 |
| Liraglutide | −1.2–1.5 | −1.4–1.7 |
| Pioglitazone | −0.8–1.2 | −1.3–1.6 |
| Dapagliflozin | −0.8–1.1 | −1.2–1.5 |
Key Research Findings
- Genetic Impact : CYP2C9 polymorphisms significantly alter this compound metabolism, necessitating dose adjustments in 2/3 carriers .
- Formulation Quality: Generic this compound tablets showed dissolution profiles equivalent to innovator brands (f2 > 50), ensuring therapeutic interchangeability .
- Cardiovascular Safety: this compound’s PPARγ activation and endothelial NO synthesis may mitigate cardiovascular risks compared to older SUs .
Biological Activity
Glimepiride is a second-generation sulfonylurea used primarily for the management of type 2 diabetes mellitus (T2DM). It functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells, and exhibits various biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, extrapancreatic effects, and relevant clinical studies highlighting the biological activity of this compound.
This compound acts primarily by binding to ATP-sensitive potassium channels on the pancreatic beta-cell membrane. This binding leads to cell depolarization, which activates voltage-dependent calcium channels, resulting in increased intracellular calcium levels and subsequent exocytosis of insulin granules into the bloodstream .
Key Mechanisms:
- Insulin Secretion: Enhances insulin release from beta cells.
- GLUT4 Activation: Promotes translocation of GLUT4 transporters, facilitating glucose uptake in peripheral tissues .
- Extrapancreatic Effects: Modulates lipid metabolism and reduces insulin resistance in muscle and adipose tissues .
Extrapancreatic Effects
Research indicates that this compound has significant extrapancreatic activities that enhance its efficacy in managing T2DM:
- Glycogen Metabolism: In vitro studies show that this compound increases glycogen synthesis in Hep-G2 cells by 30-40% when combined with insulin, attributed to enhanced insulin receptor recycling and activation of the Protein Kinase-C (PKC) pathway .
- Adipose Tissue Regulation: this compound reduces expression of pro-inflammatory cytokines such as TNF-α in adipose tissue, indicating its role in managing low-grade inflammation associated with obesity .
- Lipid Metabolism: It inhibits lipolysis, thereby improving lipid profiles in diabetic patients .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound:
Case Studies
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM demonstrated that this compound effectively lowered blood glucose levels while maintaining a favorable safety profile. The results indicated improved glycemic control without significant hypoglycemia, showcasing its suitability for older adults .
Case Study 2: Combination Therapy
In a cohort study examining combination therapy with metformin, this compound significantly enhanced metabolic outcomes compared to monotherapy. Patients receiving both medications showed greater reductions in HbA1c levels and improved lipid profiles, emphasizing the synergistic effects of these drugs .
Q & A
Q. How can researchers validate analytical methods for detecting glimepiride in biological matrices?
Method validation for this compound detection typically involves robustness testing using statistical designs like the Plackett-Burman model. For GC-MS analysis, variables such as derivatization conditions, column temperature, and injection volume are tested for their impact on the peak area of this compound. A validated protocol includes 8 experimental runs with four variables (e.g., derivatization time, reagent volume) to confirm method ruggedness . HPLC methods follow ICH guidelines, assessing parameters like linearity, precision, and accuracy using USP-reported protocols .
Q. What strategies improve the dissolution rate of hydrophobic this compound in formulation studies?
The slurry method enhances dissolution by modifying particle morphology and surface area. X-ray diffraction (XRD) confirms crystalline-to-amorphous transitions, while USP-compliant dissolution apparatus (e.g., paddle method) evaluates release kinetics. Particle size reduction via milling and solvent-controlled crystallization are common approaches .
Q. How do researchers assess this compound-protein binding interactions quantitatively?
High-performance affinity chromatography (HPAC) with frontal analysis is used to study multi-site binding. A two-site model better fits this compound’s interaction with human serum albumin (HSA) compared to a one-site model, with dissociation constants (Kd) calculated for low- and high-affinity sites. Data deviations at low this compound concentrations suggest cooperative binding effects .
Advanced Research Questions
Q. What experimental designs optimize robustness testing in this compound analytical methods?
The Plackett-Burman design efficiently identifies critical variables in GC-MS methods. For example, derivatization efficiency (using MSTFA) and ion source temperature significantly affect sensitivity. Statistical significance (p > 0.05) is determined via t-tests on peak area responses, ensuring method resilience to minor parameter variations .
Q. How does this compound influence neurodegenerative pathways in prion disease models?
this compound reduces cellular prion protein (PrPC) surface expression via GPI-PLC activation, inhibiting pathogenic PrPSc formation. In vitro studies show dose-dependent neuroprotection against PrP82–146 toxicity, measured via cPLA2 activity assays and neuronal survival rates. Mechanism studies require neuron culture models and Western blotting for PrPC/PrPSc quantification .
Q. What methodologies characterize polymorphic forms of this compound, and how do they affect solubility?
Polymorphs (e.g., Form III vs. Form I) are identified using XRD and differential scanning calorimetry (DSC). Thermodynamic solubility is quantified via UPLC, comparing chromatographic peak areas against standard solutions. Rod-shaped crystals (observed under 100X microscopy) correlate with reduced dissolution rates, impacting bioavailability .
Q. How do researchers resolve discrepancies in multi-site drug-protein binding models for this compound?
Residual plots from HPAC frontal analysis reveal deviations from single-site models, necessitating two-site fits. For this compound-HSA interactions, nonlinear regression analysis (e.g., using Eq. 2 from frontal data) resolves high-affinity (Kd ≈ 0.5 μM) and low-affinity (Kd ≈ 20 μM) binding sites. Standard deviations (±0.04–3.2%) validate reproducibility .
Methodological Considerations
- Data Contradictions : Conflicting solubility or binding data may arise from polymorphic impurities or matrix effects (e.g., biological fluid composition). Cross-validation using orthogonal techniques (e.g., LC-MS vs. HPAC) is recommended .
- Experimental Replication : Detailed protocols for derivatization (e.g., MSTFA vs. TMS reagents) and dissolution media (pH 6.8 phosphate buffer) must be reported to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
